molecular formula CH2ClI B1360106 Chloroiodomethane CAS No. 593-71-5

Chloroiodomethane

Cat. No.: B1360106
CAS No.: 593-71-5
M. Wt: 176.38 g/mol
InChI Key: PJGJQVRXEUVAFT-UHFFFAOYSA-N
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Description

Chloroiodomethane is a halomethane with the chemical formula CH₂ClI. It is a colorless liquid that is primarily used in organic synthesis. This compound is notable for its use in various chemical reactions due to its unique properties, which include a high density of 2.422 g/mL and a boiling point of 108-109°C .

Preparation Methods

Chloroiodomethane can be synthesized through several methods. One common synthetic route involves the reaction of methylene dichloride with sodium iodide in the presence of a solvent like dimethyl formamide. The reaction mixture is heated to reflux for several hours, followed by washing and refining steps to isolate the product . Industrial production methods often aim to maximize yield and efficiency, utilizing similar reaction conditions but on a larger scale.

Scientific Research Applications

Organic Synthesis

Chloroiodomethane serves as a versatile intermediate in organic synthesis. It is particularly noted for its role in several key reactions:

  • Cyclopropanation : It is widely used in the Simmon-Smith reaction, where it acts as a precursor to cyclopropane derivatives. This reaction often yields higher selectivity compared to using diiodomethane .
  • Mannich Reaction : this compound is utilized to form β-amino carbonyl compounds through the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a ketone or aldehyde .
  • Epoxidation and Aminomethylation : It is also involved in the epoxidation of alkenes and aminomethylation processes, facilitating the introduction of functional groups into organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is employed as an intermediate for synthesizing various drug compounds. Its ability to introduce halogen atoms into molecular frameworks makes it valuable for creating biologically active molecules. For instance:

  • Synthesis of Anticancer Agents : Research has demonstrated its utility in synthesizing compounds with potential anticancer properties through halogenation reactions that modify biological activity .
  • Development of Chiral Drugs : this compound can be used in asymmetric synthesis, contributing to the production of chiral drugs that are crucial for enhancing therapeutic efficacy while minimizing side effects .

Agrochemical Applications

This compound finds applications in the agrochemical sector as well:

  • Pesticide Formulation : It serves as an intermediate in the synthesis of various pesticides and herbicides, contributing to the development of effective agricultural chemicals that enhance crop protection .

Environmental Applications

Recent studies have explored this compound's role in environmental chemistry:

  • Photodissociation Studies : Investigations into its photodissociation dynamics reveal insights into its behavior under ultraviolet radiation, which has implications for understanding atmospheric chemistry and ozone depletion processes .

Table 1: Summary of Key Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisCyclopropanation, Mannich reactionHigher yields and selectivity
PharmaceuticalsIntermediate in drug synthesisEnhances biological activity
AgrochemicalsSynthesis of pesticidesEffective crop protection
Environmental SciencePhotodissociation studiesInsights into atmospheric chemistry

Case Study: Photodissociation Dynamics

A study published in The Journal of Chemical Physics investigated the photodissociation dynamics of this compound at various photon energies. The findings indicated that specific fragment ions (CH₂I⁺ and CH₂Cl⁺) dominate the decomposition pathways when exposed to ultraviolet light. This research underscores this compound's significance in understanding radical ion behaviors and their environmental impacts .

Comparison with Similar Compounds

Chloroiodomethane can be compared with other halomethanes such as:

This compound’s unique combination of chlorine and iodine atoms gives it distinct reactivity and selectivity advantages in various chemical reactions, making it a valuable compound in organic synthesis.

Biological Activity

Chloroiodomethane (CIM), a halogenated organic compound, has garnered attention due to its biological activity, particularly its potential endocrine-disrupting properties and cytotoxic effects. This article provides an in-depth analysis of CIM's biological activity, supported by case studies, experimental findings, and data tables.

This compound is a dihalomethane with the formula CH₂ICl. It is characterized by the presence of both chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. The compound is often studied in the context of disinfection by-products (DBPs) formed during water treatment processes.

Cytotoxicity and Endocrine Disruption

Recent studies have highlighted the cytotoxic effects of this compound on various cell lines. A notable investigation assessed the impact of CIM on HEK293 cells, revealing an LC50 (lethal concentration for 50% of cells) of 34.1 µM . This indicates significant cytotoxicity at relatively low concentrations, with a marked decrease in cell viability observed as concentrations increased .

Table 1: Cytotoxicity Data for this compound

CompoundLC50 (µM)IC50 (µM)Effects on Cell Viability
This compound34.11.5263.4% nonviable at max concentration
Dibromochloromethane192.049.02No dose-dependent response observed

The study also evaluated the endocrine-disrupting potential of CIM using estrogenic and anti-estrogenic activity assays. The results indicated that this compound exhibits both agonistic and antagonistic activities, suggesting its role in disrupting endocrine functions at specific concentrations .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cytotoxic Mechanism : The cytotoxic effects are primarily attributed to oxidative stress and disruption of cellular homeostasis. The presence of halogen atoms can lead to reactive oxygen species (ROS) generation, damaging cellular components.
  • Endocrine Disruption : CIM has been shown to interact with estrogen receptors, leading to alterations in hormonal signaling pathways. This interaction may result in developmental and reproductive toxicity, highlighting its potential as an endocrine disruptor .

Case Study 1: Endocrine Disruption in Aquatic Organisms

A study investigated the effects of this compound on aquatic organisms, focusing on fish models exposed to varying concentrations of CIM. The findings indicated significant changes in reproductive behaviors and hormonal levels, reinforcing concerns about its environmental impact as a contaminant in water bodies .

Case Study 2: Human Cell Line Studies

In vitro studies using human cell lines demonstrated that this compound exposure resulted in altered gene expression related to stress response and apoptosis pathways. These findings underscore the need for further research into the long-term implications of exposure to this compound .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for chloroiodomethane, and how can purity be optimized?

this compound is typically synthesized via halogen exchange reactions. For example, reacting dichloromethane with sodium iodide in acetone under reflux conditions (60–70°C) yields this compound . Stabilization with copper chips (0.1–1% w/w) is critical to inhibit decomposition during storage . Purity (>98%) can be verified using gas chromatography-mass spectrometry (GC/MS) with a DB-5 capillary column and electron capture detection (ECD), as adapted from methods for analogous halomethanes .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • Air samples : Cryogenic trapping followed by GC/ECD or GC/MS achieves detection limits of 0.09 µg/L. A DB-624 column is recommended for separating halogenated analogs .
  • Aqueous samples : Purge-and-trap systems with Tenax® adsorbents, followed by thermal desorption and GC/MS, are effective. Method validation should include spike-recovery tests (70–130% acceptable range) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Store in amber glass vials at 2–8°C with copper stabilizers to prevent photolytic degradation .
  • PPE : Use nitrile gloves, chemical-resistant aprons, and fume hoods with face velocity ≥0.5 m/s. Emergency showers and eyewash stations must be accessible .
  • Waste disposal : Neutralize with sodium thiosulfate before incineration to avoid iodine emissions .

Advanced Research Questions

Q. How does this compound participate in organometallic reactions, and what are its limitations as a methylene transfer agent?

this compound reacts with organolithium reagents (e.g., BuLi) in THF at −78°C to form chiral chloromethyl intermediates, as demonstrated in cyclopentenone functionalization . However, steric hindrance limits its utility in bulky substrate reactions. Computational studies (DFT at the B3LYP/6-311+G(d,p) level) suggest its electrophilicity (HOMO: −9.2 eV) favors nucleophilic attacks but may compete with β-hydride elimination .

Q. What mechanisms drive this compound’s environmental photolysis, and how do these inform atmospheric modeling?

this compound undergoes UV-induced homolytic cleavage (λmax = 254 nm) to generate Cl· and I· radicals, contributing to ozone depletion in the marine boundary layer. Quantum yield studies (Φ = 0.15 ± 0.03 at 298 K) indicate a half-life of 12–24 hours under solar irradiation . Tropospheric lifetime can be modeled using the Master Chemical Mechanism (MCM v3.3) with iodine-specific rate constants .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

Discrepancies in acute toxicity (e.g., LD50 ranging 250–450 mg/kg in rodents) may stem from impurities or stabilizers. To address this:

  • Experimental design : Use HPLC-purified samples (≥99.5% purity) and control for copper stabilizer concentrations .
  • Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent carriers) .

Q. What experimental controls are critical for reproducibility in this compound-based syntheses?

  • Temperature control : Maintain ±1°C precision during exothermic reactions (e.g., halogen exchange) to avoid side-product formation .
  • Catalyst activity : Pre-dry sodium iodide at 110°C for 24 hours to prevent hydrolysis .
  • Reproducibility reporting : Follow Beilstein Journal guidelines, including raw NMR spectra (δ 3.8–4.2 ppm for CH2 protons) and GC retention times in supplementary data .

Q. Methodological Considerations

  • Data validation : Cross-reference NMR (¹H, ¹³C) and IR spectra with the NIST Chemistry WebBook. For GC/MS, use NIST 17 library matching (similarity index ≥85%) .
  • Environmental sampling : Calibrate air samplers quarterly using NIST-traceable standards (e.g., SRM 1649b) to ensure accuracy .

Properties

IUPAC Name

chloro(iodo)methane
Source PubChem
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InChI

InChI=1S/CH2ClI/c2-1-3/h1H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJGJQVRXEUVAFT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(Cl)I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH2ClI
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DSSTOX Substance ID

DTXSID50208034
Record name Chloroiodomethane
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Molecular Weight

176.38 g/mol
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Physical Description

Colorless or light brown liquid; [MSDSonline]
Record name Chloroiodomethane
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Vapor Pressure

10.6 [mmHg]
Record name Chloroiodomethane
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CAS No.

593-71-5
Record name Chloroiodomethane
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